molecular formula C15H19N7O2 B10867483 4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide

4,6-Bis(dimethylamino)-N'~2~-[(4-hydroxyphenyl)methylene]-1,3,5-triazine-2-carbohydrazide

Cat. No.: B10867483
M. Wt: 329.36 g/mol
InChI Key: VZORTCMXIRKTGJ-CXUHLZMHSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Michler’s Ketone: undergoes various reactions, including:

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide ), reducing agents (e.g., sodium borohydride ), and nucleophiles (e.g., amines ).
    • Major products depend on the specific reaction conditions and substituents involved.
  • Scientific Research Applications

      Michler’s Ketone: finds applications in various fields:

  • Mechanism of Action

      Michler’s Ketone: exerts its effects primarily through its photochemical properties.

    • It absorbs UV light and generates reactive species, which can initiate polymerization reactions or interact with biomolecules.
    • The exact molecular targets and pathways involved may vary based on the specific application.
  • Comparison with Similar Compounds

      Michler’s Ketone: is unique due to its combination of aromatic rings, amino groups, and carbonyl functionality.

    • Similar compounds include:

        4,4’-Bis(dimethylamino)benzophenone: or ).

        4,4’-Bis(dimethylamino)benzhydrol: , which lacks the carbonyl group.

        4,4’-Bis(dimethylamino)benzoin: , another related compound.

    Remember that safety precautions are essential when handling Michler’s Ketone , as it is toxic and potentially carcinogenic. Proper protective equipment and storage conditions are crucial

    Properties

    Molecular Formula

    C15H19N7O2

    Molecular Weight

    329.36 g/mol

    IUPAC Name

    4,6-bis(dimethylamino)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1,3,5-triazine-2-carboxamide

    InChI

    InChI=1S/C15H19N7O2/c1-21(2)14-17-12(18-15(19-14)22(3)4)13(24)20-16-9-10-5-7-11(23)8-6-10/h5-9,23H,1-4H3,(H,20,24)/b16-9+

    InChI Key

    VZORTCMXIRKTGJ-CXUHLZMHSA-N

    Isomeric SMILES

    CN(C)C1=NC(=NC(=N1)C(=O)N/N=C/C2=CC=C(C=C2)O)N(C)C

    Canonical SMILES

    CN(C)C1=NC(=NC(=N1)C(=O)NN=CC2=CC=C(C=C2)O)N(C)C

    Origin of Product

    United States

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